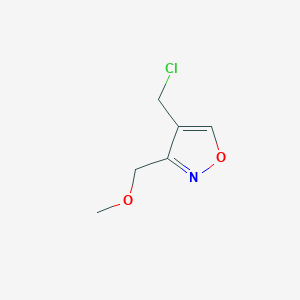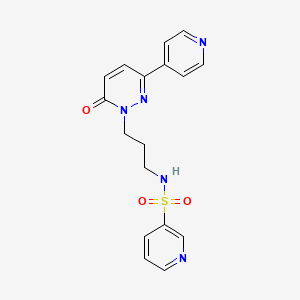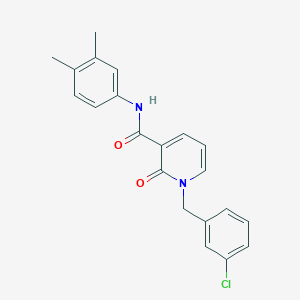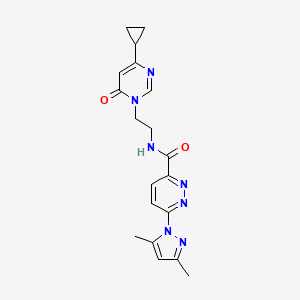
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one, also known as DMAPP, is a synthetic compound that has gained significant attention from the scientific community. DMAPP is a versatile molecule that can be used in various applications, including scientific research.
作用機序
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one is a small molecule that can interact with various biological targets, including enzymes, receptors, and ion channels. This compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact mechanism of action of this compound depends on the specific target and the concentration of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. This compound can also activate the activity of some enzymes, such as cytochrome P450. This compound can modulate the activity of ion channels, such as the TRPV1 channel, leading to pain relief. This compound can also interact with various receptors, such as the dopamine receptor, leading to potential therapeutic effects.
実験室実験の利点と制限
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one has several advantages for lab experiments. This compound is a stable and soluble compound that can be easily synthesized in large quantities. This compound is also a versatile molecule that can be used as a building block for the synthesis of various compounds. However, this compound has some limitations for lab experiments. This compound can interact with various biological targets, leading to potential off-target effects. This compound can also have variable activity depending on the specific target and the concentration of the molecule.
将来の方向性
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one has several potential future directions for scientific research. This compound can be used as a building block for the synthesis of novel compounds with potential biological activity. This compound can also be used as a tool for chemical biology to study protein-ligand interactions and enzyme activity. Additionally, this compound can be used in material science to synthesize functional materials with potential applications in electronics, optics, and energy storage. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
In conclusion, this compound is a versatile molecule that has gained significant attention from the scientific community. This compound can be easily synthesized using a simple and efficient method. This compound has various scientific research applications, including drug discovery, chemical biology, and material science. This compound can interact with various biological targets, leading to potential biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research, and further research is needed to fully understand its potential applications.
合成法
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-ethyl-4-(dimethylamino)-1H-pyrazole-3-carbaldehyde with ethyl acetoacetate in the presence of a base. The reaction produces this compound as a yellow solid with a high yield of 80-85%. The purity of this compound can be increased by recrystallization using a suitable solvent.
科学的研究の応用
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one has been used in various scientific research applications, including drug discovery, chemical biology, and material science. This compound is a versatile molecule that can be used as a building block for the synthesis of various compounds. This compound has been used to synthesize novel compounds with potential biological activity, such as anticancer, antifungal, and antibacterial agents. This compound has also been used in chemical biology to study protein-ligand interactions and enzyme activity. Additionally, this compound has been used in material science to synthesize functional materials with potential applications in electronics, optics, and energy storage.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-ethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-4-13-8-9(7-11-13)10(14)5-6-12(2)3/h5-8H,4H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDTSBRZPTUIQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)



![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)

